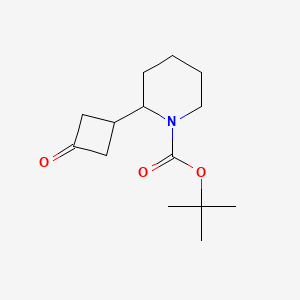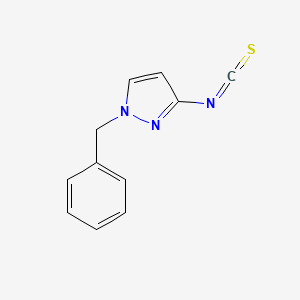
1-Benzyl-3-isothiocyanatopyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-isothiocyanatopyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a benzyl group at the first position and an isothiocyanate group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-isothiocyanatopyrazole can be synthesized through a multi-step process involving the formation of the pyrazole ring followed by the introduction of the benzyl and isothiocyanate groups. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides. The isothiocyanate group is typically introduced by reacting the pyrazole derivative with thiophosgene or other isothiocyanate sources under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-isothiocyanatopyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl or isothiocyanate positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.
Substitution: Benzyl halides, thiophosgene, and nucleophiles like amines or alcohols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-3-isothiocyanatopyrazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-isothiocyanatopyrazole involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cancer cell proliferation or the suppression of microbial growth .
Comparison with Similar Compounds
1-Benzyl-3-isothiocyanato-1H-pyrazole: Similar structure but with different substitution patterns.
1-Benzyl-3-isothiocyanato-4,5-dihydro-1H-pyrazole: A reduced form of the compound with different reactivity.
1-Benzyl-3-isothiocyanato-1,2,4-triazole: A triazole analog with distinct chemical properties.
Uniqueness: 1-Benzyl-3-isothiocyanatopyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9N3S |
|---|---|
Molecular Weight |
215.28 g/mol |
IUPAC Name |
1-benzyl-3-isothiocyanatopyrazole |
InChI |
InChI=1S/C11H9N3S/c15-9-12-11-6-7-14(13-11)8-10-4-2-1-3-5-10/h1-7H,8H2 |
InChI Key |
XMDCCIKCGQCLSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


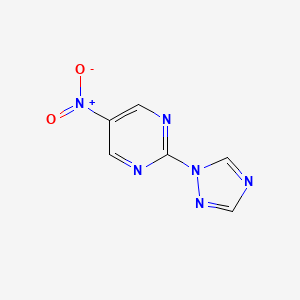
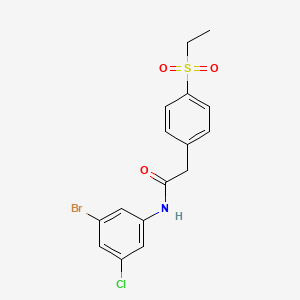


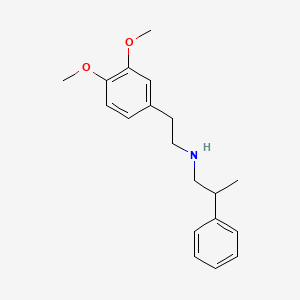


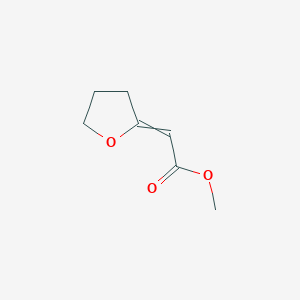
![Oxalic acid;1-oxaspiro[3.3]heptan-3-amine](/img/structure/B13890056.png)
![tert-butyl N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-yl]carbamate](/img/structure/B13890069.png)
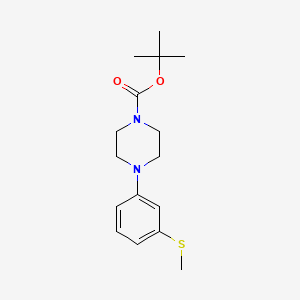
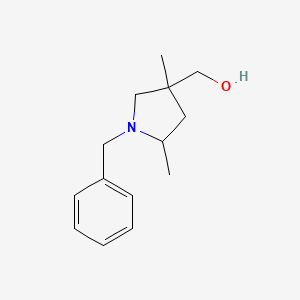
![2-[6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetonitrile](/img/structure/B13890089.png)
